molecular formula C10H15N3O B3229639 4-(Pyrazin-2-ylamino)cyclohexanol CAS No. 1289385-10-9

4-(Pyrazin-2-ylamino)cyclohexanol

Cat. No.: B3229639
CAS No.: 1289385-10-9
M. Wt: 193.25
InChI Key: GNZAYWUVFODBKK-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-ylamino)cyclohexanol is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by a cyclohexanol ring substituted with a pyrazin-2-ylamino group, giving it unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazin-2-ylamino)cyclohexanol typically involves the reaction of cyclohexanol with pyrazine derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between cyclohexanol and pyrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazin-2-ylamino)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form a dihydropyrazine derivative.

    Substitution: The amino group in the pyrazine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation reactions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Dihydropyrazine derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the pyrazine ring.

Scientific Research Applications

4-(Pyrazin-2-ylamino)cyclohexanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-ylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The cyclohexanol moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrazin-2-ylamino)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.

    4-(Pyrazin-2-ylamino)cyclohexanecarboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    4-(Pyrazin-2-ylamino)cyclohexylamine: Features an amine group instead of a hydroxyl group.

Uniqueness

4-(Pyrazin-2-ylamino)cyclohexanol is unique due to its combination of a hydroxyl group and a pyrazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

4-(pyrazin-2-ylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-9-3-1-8(2-4-9)13-10-7-11-5-6-12-10/h5-9,14H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZAYWUVFODBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260717
Record name Cyclohexanol, 4-(2-pyrazinylamino)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-10-9
Record name Cyclohexanol, 4-(2-pyrazinylamino)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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